molecular formula C13H15IN2O2 B1378058 N-Boc-3-iodo-4-methyl-5-azaindole CAS No. 1260382-76-0

N-Boc-3-iodo-4-methyl-5-azaindole

Cat. No. B1378058
CAS RN: 1260382-76-0
M. Wt: 358.17 g/mol
InChI Key: IOECLZCHWGFUAC-UHFFFAOYSA-N
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Description

“N-Boc-3-iodo-4-methyl-5-azaindole” is a chemical compound with the molecular formula C13H15IN2O2 and a molecular weight of 358.17 . Its synonyms include "1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 3-iodo-4-methyl-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The azaindole framework, which associates a pyridine and a pyrrole ring by a fused C-C bond, possesses all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These three entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .


Chemical Reactions Analysis

Metal-catalyzed cross-coupling reactions, constitute a very modern topic in organic synthesis, and are highly useful for the construction and derivation of these aminopyridine-containing heterocycles . In particular, the well-known Sonogashira, Heck, and Suzuki cross-couplings have been used on the synthesis of azaindoles . Other methods involving metal-catalyzed reactions have also been described such as the Cacchi and Lautens methods .

Mechanism of Action

While the specific mechanism of action for “N-Boc-3-iodo-4-methyl-5-azaindole” is not mentioned in the search results, azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs .

Future Directions

Azaindoles and their derivatives exhibit significant biological activities and the use of this framework has contributed to the generation of new therapeutic agents . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . This suggests that “N-Boc-3-iodo-4-methyl-5-azaindole” and similar compounds may continue to be of interest in future research and development efforts.

properties

IUPAC Name

tert-butyl 3-iodo-4-methylpyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O2/c1-8-11-9(14)7-16(10(11)5-6-15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOECLZCHWGFUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CN2C(=O)OC(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-iodo-4-methyl-5-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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